molecular formula C6H13NO B10777697 (2R)-2-aminohexanal

(2R)-2-aminohexanal

Cat. No.: B10777697
M. Wt: 115.17 g/mol
InChI Key: TZJGKUCHNFFHGN-ZCFIWIBFSA-N
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Description

(2R)-2-aminohexanal is an organic compound with the molecular formula C6H13NO. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is an aldehyde with an amino group attached to the second carbon atom in the hexanal chain, making it an important intermediate in various chemical reactions and processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-aminohexanal typically involves the reduction of the corresponding nitrile or the hydrolysis of the corresponding imine. One common method is the catalytic hydrogenation of 2-aminohexanenitrile using a palladium catalyst under mild conditions. Another approach involves the hydrolysis of 2-aminohexan-2-imine in the presence of an acid catalyst to yield this compound.

Industrial Production Methods

In industrial settings, this compound can be produced through large-scale catalytic hydrogenation processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The choice of catalyst, reaction temperature, and pressure are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-aminohexanal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid, 2-aminohexanoic acid, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to 2-aminohexanol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as N-substituted amides or imines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Various alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: 2-aminohexanoic acid.

    Reduction: 2-aminohexanol.

    Substitution: N-substituted amides or imines, depending on the substituent used.

Scientific Research Applications

(2R)-2-aminohexanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential role in biochemical pathways and as a building block for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of (2R)-2-aminohexanal involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the aldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with nucleophiles in biological systems. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-aminohexanal: The enantiomer of (2R)-2-aminohexanal, with a different spatial arrangement of atoms.

    2-aminohexanoic acid: The oxidized form of this compound.

    2-aminohexanol: The reduced form of this compound.

Uniqueness

This compound is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer. Its ability to participate in a wide range of chemical reactions makes it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

(2R)-2-aminohexanal

InChI

InChI=1S/C6H13NO/c1-2-3-4-6(7)5-8/h5-6H,2-4,7H2,1H3/t6-/m1/s1

InChI Key

TZJGKUCHNFFHGN-ZCFIWIBFSA-N

Isomeric SMILES

CCCC[C@H](C=O)N

Canonical SMILES

CCCCC(C=O)N

Origin of Product

United States

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